5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine
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Overview
Description
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system comprising a thiazole and a pyrimidine ringThe presence of both nitrogen and sulfur atoms in its structure imparts unique chemical properties, making it a valuable scaffold for the development of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can be further alkylated at the sulfur atom using various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods with optimization for yield and purity. Industrial processes may also incorporate continuous flow techniques and advanced purification methods to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less commonly reported.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with appropriate reagents.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Cyclization Reactions: Often require heating and the use of catalysts or activating agents.
Major Products Formed:
- Substituted thiazolo[5,4-d]pyrimidines with various functional groups depending on the nucleophile used.
- Fused ring systems with enhanced biological activity.
Scientific Research Applications
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of anti-inflammatory, antibacterial, and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s interaction with molecular targets typically involves binding to active sites or allosteric sites, thereby modulating the activity of the target protein.
Comparison with Similar Compounds
- 7-Chloro-[1,3]thiazolo[5,4-d]pyrimidine
- Thiazolo[4,5-d]pyrimidine derivatives
Comparison: 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. Compared to other thiazolo[5,4-d]pyrimidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for drug development .
Properties
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S/c6-5-7-1-3-4(9-5)10-2-8-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYJWYHTBBBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13316-08-0 |
Source
|
Record name | 5-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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